1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a pyrido[3,2-b][1,4]oxazine moiety, and a phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[3,2-b][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.
Final Coupling: The final step involves coupling the piperidine ring with the pyrido[3,2-b][1,4]oxazine moiety using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
- 1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-2-carboxylic acid
Uniqueness
1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, a pyrido[3,2-b][1,4]oxazine moiety, and a phenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carbonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(25)15-8-11-22(12-9-15)20(26)23-13-17(14-5-2-1-3-6-14)27-16-7-4-10-21-18(16)23/h1-7,10,15,17H,8-9,11-13H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDZFXDZGFQORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CC(OC3=C2N=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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